Calcium Absorption Acceleration: L-Arabinonic Acid Co-Administration vs. D-Gluconic Acid with Calcium Carbonate in Fasted Mice
In an in vivo murine model, co-administration of L-arabinonic acid with calcium carbonate produced dose-dependent, statistically significant increases in blood calcium levels, whereas D-gluconic acid at matched doses produced no significant elevation [1]. This establishes the L-arabinonate counterion as an active calcium absorption accelerator acting in the small intestine, not merely a passive calcium carrier [1].
| Evidence Dimension | Blood calcium level change from baseline over 4 hours post oral administration |
|---|---|
| Target Compound Data | Calcium carbonate (5 mmol/kg) + L-arabinonic acid (1.25–10.0 mmol/kg): dose-dependent significant increases (p < 0.05 by paired t-test) |
| Comparator Or Baseline | Calcium carbonate (5 mmol/kg) alone: no increase; Calcium carbonate + D-gluconic acid (2.5–10.0 mmol/kg): no significant increase |
| Quantified Difference | L-arabinonic acid produced significant blood calcium elevation at all tested doses; D-gluconic acid produced no significant elevation at any dose, demonstrating a qualitative rather than merely quantitative difference |
| Conditions | 11-week old male ICR mice, overnight fasted, deionized water only; blood collected from orbital vein at 0, 15, 30, 60, 90, 120, and 240 min; calcium quantified by OCPC chelate colorimetric method; n = 5 per group |
Why This Matters
Procurement of calcium di-L-arabinonate versus calcium D-gluconate is justified when the formulation goal is active enhancement of dietary calcium absorption rather than mere calcium supplementation, a mechanistic distinction with direct consequences for osteoporosis prevention product design.
- [1] Sanai K, Tanaka Y, Negishi S, Seri K, Sasaki H. Composition for Accelerating Calcium Absorption. US Patent Application Publication No. US20070293443A1. Example 1 and Example 2, paragraphs [0238]–[0278]. View Source
